

The Discovery and Initial Synthesis of BW443C: A Technical Guide

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Compound of Interest

Compound Name: BW443C

Cat. No.: B1668154

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of **BW443C**, a novel peripherally acting opioid pentapeptide. **BW443C**, with the chemical structure H-Tyr-D-Arg-Gly-Phe(4-NO₂)-Pro-NH₂, was first disclosed by The Wellcome Foundation Limited. This document provides a comprehensive overview of its initial synthesis, as detailed in the patent literature, and summarizes its early pharmacological characterization as a potent antitussive and antinociceptive agent with limited central nervous system penetration. The information is intended for researchers, scientists, and professionals in drug development interested in the history and foundational science of peripherally restricted opioid peptides.

Introduction

BW443C emerged from research focused on developing opioid analgesics with improved side-effect profiles. A key strategy in this field has been the development of peripherally restricted opioids, which are designed to act on opioid receptors in the peripheral nervous system to produce analgesia and other effects, without crossing the blood-brain barrier and causing central side effects such as respiratory depression, sedation, and addiction. **BW443C** is a polar enkephalin analogue designed for this purpose.

Discovery and Rationale

BW443C was developed at the Wellcome Research Laboratories. While the specific rationale for the synthesis of this exact pentapeptide sequence is not explicitly detailed in the available literature, its structure is consistent with the principles of opioid peptide design aimed at increasing potency and restricting central nervous system (CNS) penetration. The inclusion of a D-amino acid (D-Arg) was a common strategy to increase resistance to enzymatic degradation. The nitro group on the phenylalanine residue and the overall polarity of the molecule were likely intended to limit its ability to cross the blood-brain barrier.

Initial Synthesis of BW443C

The initial synthesis of **BW443C** was a solution-phase peptide synthesis, as detailed in European Patent Application EP0158356A2. This method involves the stepwise coupling of protected amino acid residues in solution, followed by deprotection and purification.

Experimental Protocol: Solution-Phase Synthesis

The following protocol is adapted from the synthesis of H-Tyr-D-Arg-Gly-p-nitro-Phe-Pro-NH₂ described in the patent.

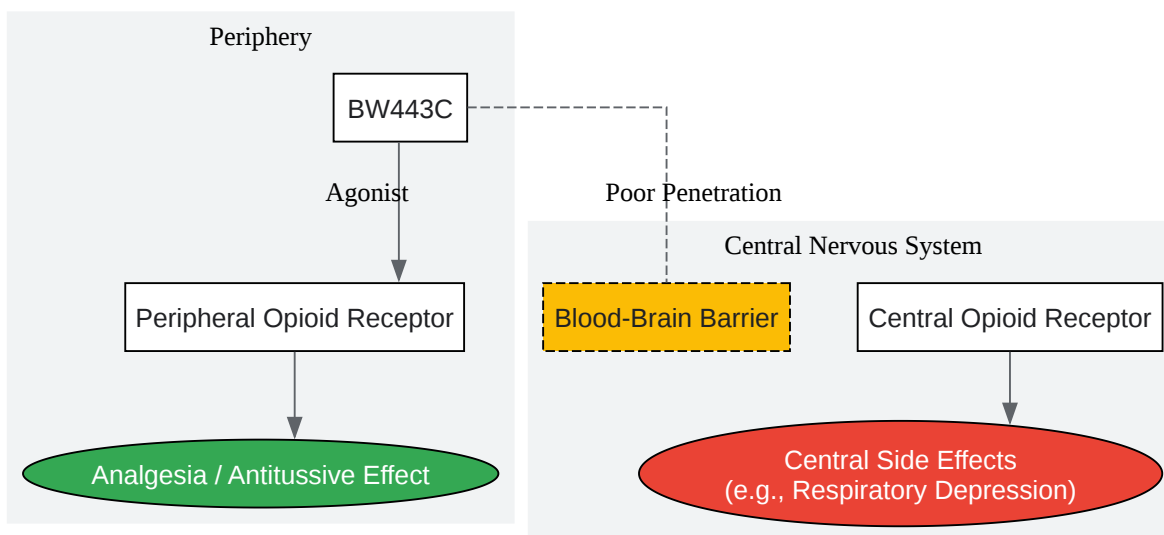
Materials and Reagents:

- Boc-L-Tyrosine (Boc-Tyr-OH)
- Boc-D-Arginine (Boc-D-Arg-OH)
- Boc-Glycine (Boc-Gly-OH)
- Boc-p-nitro-L-Phenylalanine (Boc-p-nitro-Phe-OH)
- L-Prolinamide hydrochloride (H-Pro-NH₂·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Dicyclohexylcarbodiimide (DCC)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Palladium on charcoal catalyst (Pd/C)
- Hydrogen gas (H₂)

Synthesis Workflow:

The synthesis proceeds in a stepwise manner, starting from the C-terminal amino acid (Prolinamide). Each subsequent amino acid is coupled using a carbodiimide-mediated activation with HOBt to suppress racemization. The Boc protecting group is removed at each step using trifluoroacetic acid.



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